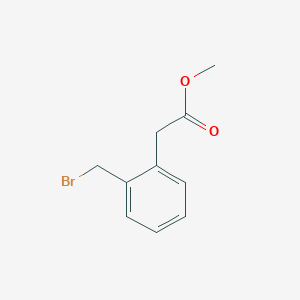
2-溴甲基苯基乙酸甲酯
概述
描述
Synthesis Analysis
Methyl 2-bromomethylphenylacetate can be synthesized through different methods. Ogura et al. (1975) describe a method for synthesizing α-bromophenylacetic acid derivatives from benzaldehyde, which is related to the synthesis of compounds like Methyl 2-bromomethylphenylacetate. This process involves reactions with bromine in various solvents, producing α-bromophenylacetic acid as the main product (Ogura, Furukawa, & Tsuchihashi, 1975). Tago and Kogen (2000) developed a novel method for preparing (E)-alpha-bromoacrylates, important precursors for C-C bond formations, which could be related to the synthesis pathway for similar compounds (Tago & Kogen, 2000).
Molecular Structure Analysis
The molecular structure of related brominated compounds has been studied, providing insights into the structure of Methyl 2-bromomethylphenylacetate. For instance, the synthesis and crystal structure analysis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane give an idea about how bromine interacts with methyl groups in these compounds (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).
Chemical Reactions and Properties
The chemical reactions and properties of Methyl 2-bromomethylphenylacetate involve interactions with various reagents and conditions. The compound undergoes multiple arylation via C-C and C-H bond cleavages, as demonstrated by Wakui et al. (2004), which highlights the reactivity of brominated compounds under palladium catalysis (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
Physical Properties Analysis
The physical properties of related compounds, such as their boiling points, melting points, and solubility, can be inferred from studies on similar brominated organic compounds. However, specific studies directly analyzing the physical properties of Methyl 2-bromomethylphenylacetate were not found in the presented literature.
Chemical Properties Analysis
The chemical properties of Methyl 2-bromomethylphenylacetate, such as reactivity, stability, and compatibility with other chemical agents, can be deduced from the general behavior of brominated aromatic esters. Research by Pevzner (2003) on similar furan derivatives provides insights into how brominated compounds can react with nucleophiles, which could be extrapolated to understand the chemical behavior of Methyl 2-bromomethylphenylacetate (Pevzner, 2003).
科学研究应用
-
Synthesis of Benzoxepines
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 2-bromomethylphenylacetate can be used in the synthesis of benzoxepines .
- Methods of Application : This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
- Results or Outcomes : A broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .
-
Decarboxylative Annulation
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 2-bromomethylphenylacetate can be used in the decarboxylative annulation of ynones .
- Methods of Application : This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
- Results or Outcomes : A broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .
属性
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAHRRYCGOLXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227439 | |
| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromomethylphenylacetate | |
CAS RN |
13737-37-6 | |
| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[2-(bromomethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

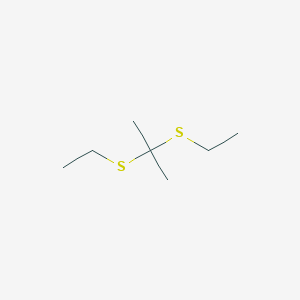
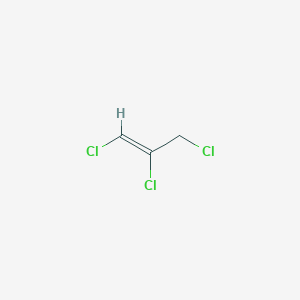
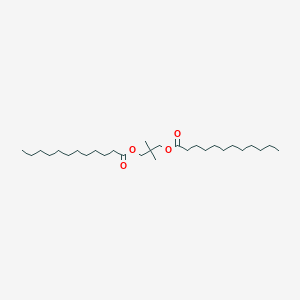

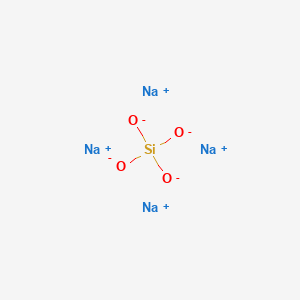

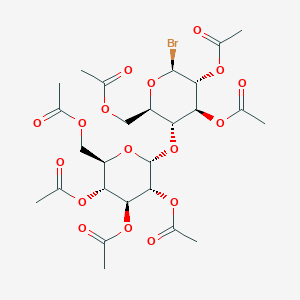
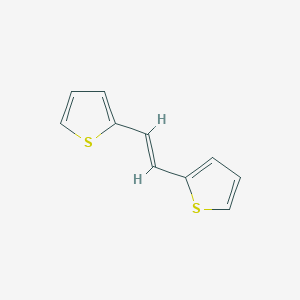
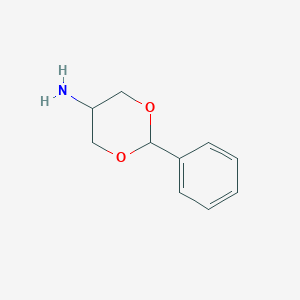
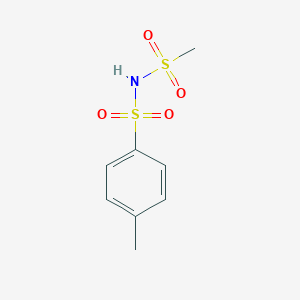
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
